molecular formula C22H18N4O3 B12398402 Antileishmanial agent-19

Antileishmanial agent-19

Cat. No.: B12398402
M. Wt: 386.4 g/mol
InChI Key: AHVJHWKOAINDDR-UHFFFAOYSA-N
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Description

Antileishmanial agent-19 is a synthetic compound developed to combat leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania. This disease manifests in three major forms: visceral, cutaneous, and mucocutaneous leishmaniasis. The compound has shown promising results in preclinical studies, offering a potential alternative to existing treatments that often come with significant side effects and drug resistance issues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Antileishmanial agent-19 is synthesized through a multi-step process involving the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

Antileishmanial agent-19 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often evaluated for their antileishmanial activity to identify more potent compounds .

Scientific Research Applications

Antileishmanial agent-19 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of antileishmanial agent-19 involves multiple pathways:

    Molecular Targets: The compound targets specific enzymes and proteins in the Leishmania parasites, disrupting their metabolic processes.

    Pathways Involved: It interferes with the synthesis of essential biomolecules, leading to the death of the parasites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Antileishmanial Agent-19

This compound stands out due to its unique chemical structure and mechanism of action. Unlike other compounds, it offers a dual mode of action by targeting multiple pathways in the parasites. Additionally, it has shown lower toxicity and higher efficacy in preclinical studies compared to existing treatments .

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-[4-(3-methyl-4-oxoquinazolin-2-yl)phenoxy]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H18N4O3/c1-26-21(24-18-7-3-2-6-17(18)22(26)28)15-9-11-16(12-10-15)29-14-20(27)25-19-8-4-5-13-23-19/h2-13H,14H2,1H3,(H,23,25,27)

InChI Key

AHVJHWKOAINDDR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=N4

Origin of Product

United States

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